molecular formula C17H19N5O B6111679 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone

Cat. No. B6111679
M. Wt: 309.4 g/mol
InChI Key: SFCFJXOUGGNNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone, also known as PD 153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It belongs to the class of tyrosine kinase inhibitors and is used extensively in cancer research.

Mechanism of Action

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This leads to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 has been shown to have a number of biochemical and physiological effects. It inhibits EGFR autophosphorylation, which is necessary for downstream signaling. It also inhibits the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in cell proliferation, survival, and angiogenesis.

Advantages and Limitations for Lab Experiments

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 is a valuable tool for studying the EGFR pathway in vitro and in vivo. It has been extensively used in preclinical studies to investigate the role of EGFR in cancer. However, it is important to note that 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 is not selective for EGFR and can inhibit other tyrosine kinases as well. This can lead to off-target effects and limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035. One area of interest is the development of more selective EGFR inhibitors that can overcome resistance to current therapies. Another area of interest is the use of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 in combination with other targeted therapies to achieve synergistic effects. Additionally, 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 can be used to investigate the role of EGFR in other diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 can be synthesized using a variety of methods. One such method involves the reaction of 4,7-dimethylquinazoline with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 6-isopropyl-4(3H)-pyrimidinone. The final compound is then purified using column chromatography.

Scientific Research Applications

2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 has been extensively studied for its ability to inhibit the EGFR pathway. This pathway plays a crucial role in the development and progression of many types of cancer. By inhibiting this pathway, 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone 153035 has been shown to inhibit tumor growth and metastasis in preclinical models.

properties

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-9(2)13-8-15(23)21-17(19-13)22-16-18-11(4)12-6-5-10(3)7-14(12)20-16/h5-9H,1-4H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCFJXOUGGNNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.